![molecular formula C10H16N4O2 B14273893 N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide CAS No. 159329-77-8](/img/structure/B14273893.png)
N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Métodos De Preparación
The synthesis of N3-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha-halo ketones, glyoxal, and ammonia under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . They are also used in the development of drugs for treating various diseases, including infections and inflammatory conditions. In the industrial sector, imidazole derivatives are used as catalysts and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of N3-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators . The specific mechanism depends on the structure of the compound and its interaction with biological molecules.
Comparación Con Compuestos Similares
N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole . While these compounds share the imidazole ring structure, they differ in their functional groups and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The uniqueness of N3-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide lies in its specific structure and the resulting biological activities.
Propiedades
Número CAS |
159329-77-8 |
|---|---|
Fórmula molecular |
C10H16N4O2 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-acetamido-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C10H16N4O2/c1-8(15)12-5-3-10(16)13-4-2-9-6-11-7-14-9/h6-7H,2-5H2,1H3,(H,11,14)(H,12,15)(H,13,16) |
Clave InChI |
MANGXSNMVUQETR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC(=O)NCCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


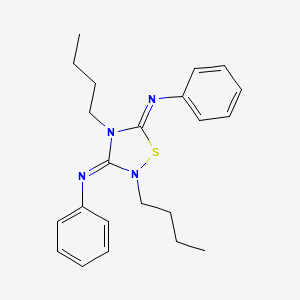
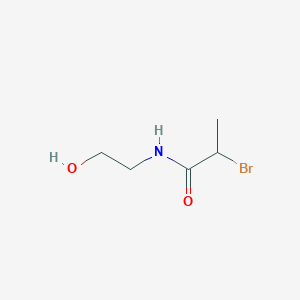
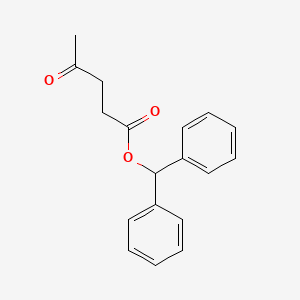
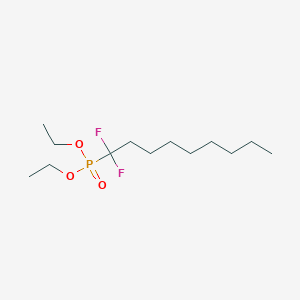

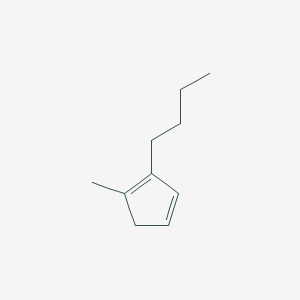
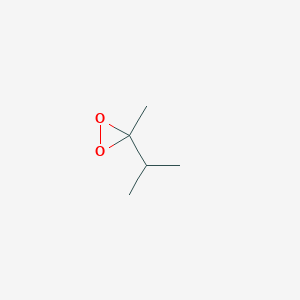

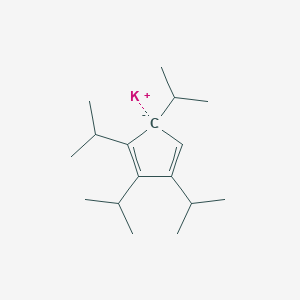
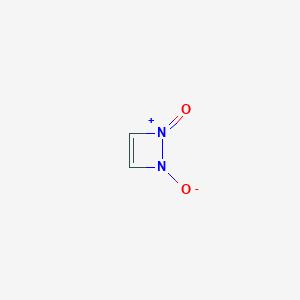
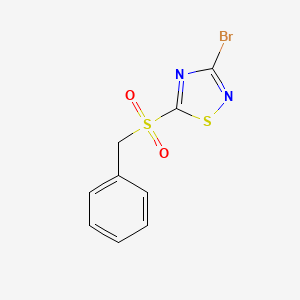

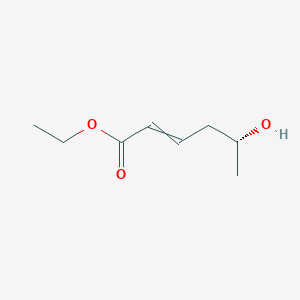
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
